2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid
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Overview
Description
2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid is a complex organic compound that belongs to the class of isochromen derivatives. This compound is characterized by its unique structure, which includes an indole moiety fused with a benzoisochromenone core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,8-naphthoyl chloride with aniline derivatives in the presence of a base such as pyridine . This reaction forms the benzoisochromenone core, which is then further reacted with indole derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzoisochromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols
Scientific Research Applications
2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s indole and benzoisochromenone moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-isochromen-1-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Naphthalimides: Known for their fluorescence properties and applications in biological imaging.
Uniqueness
2-(3-Oxo-1h,3h-benzo[de]isochromen-1-yl)-1h-indole-7-carboxylic acid is unique due to its combined indole and benzoisochromenone structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58521-43-0 |
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Molecular Formula |
C21H13NO4 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(4-oxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C21H13NO4/c23-20(24)15-9-3-6-12-16(10-22-18(12)15)19-13-7-1-4-11-5-2-8-14(17(11)13)21(25)26-19/h1-10,19,22H,(H,23,24) |
InChI Key |
DSJFZDVMXDFITE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(OC(=O)C3=CC=C2)C4=CC5=C(N4)C(=CC=C5)C(=O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(OC(=O)C3=CC=C2)C4=CNC5=C4C=CC=C5C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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